N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, also known as DDAO, is a fluorescent dye that is commonly used as a labeling agent in scientific research. DDAO has a high molar extinction coefficient and quantum yield, making it an ideal choice for fluorescence-based applications. In
Scientific Research Applications
Synthesis and Potential Applications in Medicinal Chemistry
Research has explored the synthesis of various compounds related to N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide for potential use in medicinal chemistry. For instance, Dimmock et al. (1978) synthesized nuclear-substituted 1-phenyl-1-nonen-3-one oximes, which could be relevant to the structural class of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These compounds were investigated for their potential cytotoxic and antitumor properties (Dimmock et al., 1978).
Atropisomeric Palladium Complexes
In the field of organometallic chemistry, studies like that of Faller and Sarantopoulos (2004) have examined novel allyl complexes of palladium, which could be indirectly related to the chemical structure of interest. These complexes displayed unique binding modes and were characterized using NMR techniques (Faller & Sarantopoulos, 2004).
Application in Polymer Synthesis
A novel cationic polymer synthesized by Sobolčiak et al. (2013) utilized dimethylaminoethyl methacrylamide, which shares some structural similarities with N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. This polymer could switch from a cationic to zwitterionic form upon irradiation, demonstrating potential applications in areas like DNA condensation and antibacterial activity (Sobolčiak et al., 2013).
Photoreactions and Polymerization
Photoreactions involving compounds like 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate, as studied by Hasegawa et al. (1990), are relevant due to the dimethylamino component, which is a feature of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These studies provide insights into the behavior of similar compounds under specific conditions, such as photopolymerization (Hasegawa et al., 1990).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h6-10,15H,1,11-12H2,2-5H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPCGUZAFXCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide |
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